(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
“(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 21312-41-4 . It has a molecular weight of 233.31 and its IUPAC name is 4-[(4-ethyl-1-piperazinyl)carbonyl]aniline . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O . The InChI code is 1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.16 , indicating its lipophilicity.Scientific Research Applications
Photodynamic Therapy
Lastly, the compound’s potential photoreactive properties could be explored for use in photodynamic therapy (PDT). By attaching it to photosensitizers, it could be part of novel compounds that, upon activation by light, produce reactive oxygen species to target and destroy cancer cells.
Each of these applications represents a unique field of research where (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone could have significant implications. Further research and experimentation would be necessary to fully realize the potential of this versatile compound .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H312-H315-H319-H332-H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYIXFHERKEPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360619 |
Source
|
Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
CAS RN |
21312-41-4 |
Source
|
Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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